molecular formula C22H14N2O2S B15008146 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate

Cat. No.: B15008146
M. Wt: 370.4 g/mol
InChI Key: LWGWZTYOHHJYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate is a complex organic compound with a unique structure that includes an indene moiety, a phenyl group, and a thiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate typically involves the reaction of 2-phenyl-1H-indene-1,3(2H)-dione with 4-aminophenyl thiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound’s thiocyanate group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the indene moiety may contribute to the compound’s overall biological activity by interacting with cellular membranes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenoxy]acetic acid
  • 4-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)-2-methoxyphenyl 2-furoate
  • 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl thiocyanate is unique due to its combination of an indene moiety, a phenyl group, and a thiocyan

Properties

Molecular Formula

C22H14N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

[4-[(1,3-dioxo-2-phenylinden-2-yl)amino]phenyl] thiocyanate

InChI

InChI=1S/C22H14N2O2S/c23-14-27-17-12-10-16(11-13-17)24-22(15-6-2-1-3-7-15)20(25)18-8-4-5-9-19(18)21(22)26/h1-13,24H

InChI Key

LWGWZTYOHHJYFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.